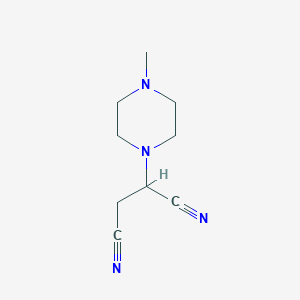
2-(4-Methylpiperazin-1-YL)butanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-YL)butanedinitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound has a unique structure that makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)butanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with butanedinitrile under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper(II) acetate (Cu(OAc)2) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-Methylpiperazin-1-YL)butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives .
科学的研究の応用
2-(4-Methylpiperazin-1-YL)butanedinitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methylpiperazin-1-YL)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential anti-inflammatory properties .
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: An intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used in cancer treatment.
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine:
Uniqueness
2-(4-Methylpiperazin-1-YL)butanedinitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its value in scientific research and drug development.
特性
CAS番号 |
65157-82-6 |
|---|---|
分子式 |
C9H14N4 |
分子量 |
178.23 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)butanedinitrile |
InChI |
InChI=1S/C9H14N4/c1-12-4-6-13(7-5-12)9(8-11)2-3-10/h9H,2,4-7H2,1H3 |
InChIキー |
QWYIVSYITZCBTK-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(CC#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
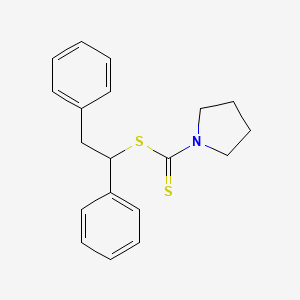
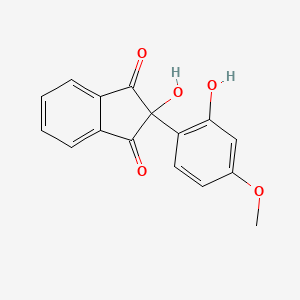
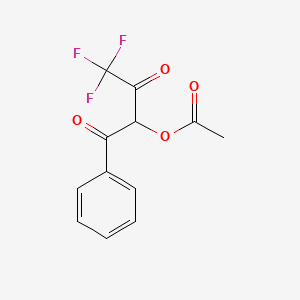
![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
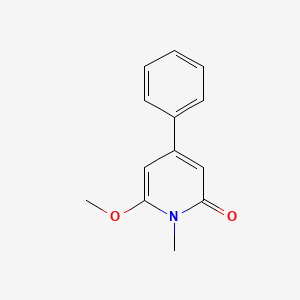
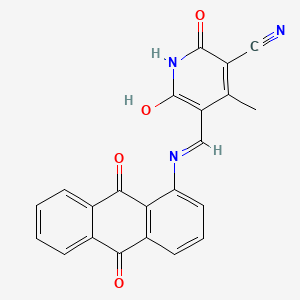
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
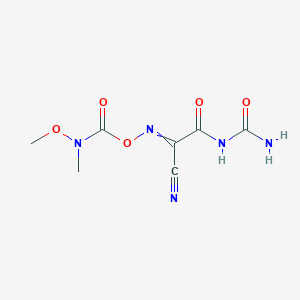

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
